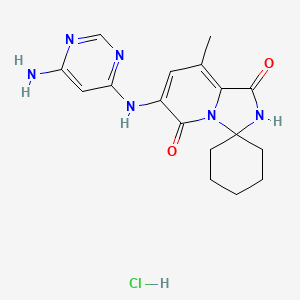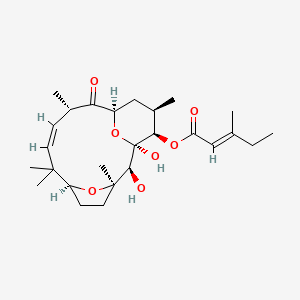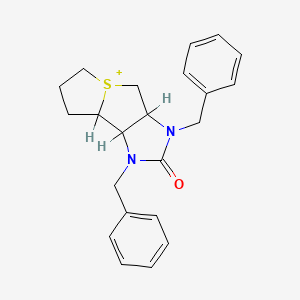
Trimethaphan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimetaphan camsilate is a drug that counteracts cholinergic transmission at the ganglion type of nicotinic receptors of the autonomic ganglia and therefore blocks both the sympathetic nervous system and the parasympathetic nervous system. It acts as a non-depolarizing competitive antagonist at the nicotinic acetylcholine receptor, is short-acting, and is given intravenously.
Aplicaciones Científicas De Investigación
Management in Dissecting Aortic Aneurysm
Trimethaphan is applied in the management of dissecting aortic aneurysm. It helps by reducing the stress on the aortic wall through diminishing the force of myocardial contraction and mean aortic pressure, which is crucial in increasing the survival chances of patients with this condition (Lindsay & Hurst, 1972).
Impact on Cerebral Blood Flow
Studies on rhesus monkeys have shown that trimethaphan can reduce systemic blood pressure with minimal or no change in cerebral blood flow (CBF), contrasting with other agents like nitroprusside, which can disrupt autoregulation at minimal blood pressure reductions (Crockard, Brown, & Mullan, 2005).
Neuromuscular Junction Interactions
Trimethaphan interacts with aminoglycoside antibiotics at the neuromuscular junctions, which can lead to complete neuromuscular blockade. This interaction occurs at significantly reduced concentrations close to those obtained after administering therapeutic doses (Paradelis, Crassaris, Karachalios, & Triantaphyllidis, 1987).
Hemodynamic Comparisons
When comparing hemodynamic effects, trimethaphan, a ganglion blocking agent, has been found to achieve similar hypotensive effects to other agents like diazoxide but without additional myocardial stimulation. This indicates its utility in managing hypertensive emergencies (Bhatia & Frohlich, 1973).
Effects on Neurological Outcomes
Trimethaphan has been evaluated for its effects on neurological outcomes during thoracic aortic surgery. Studies suggest that it may be preferable to other agents like sodium nitroprusside for controlling proximal hypertension during thoracic aortic cross-clamping, as it potentially reduces the risk of spinal cord ischemia (Simpson et al., 1996).
Vascular and Neurological Effects
Research has highlighted trimethaphan's role as a direct arterial vasodilator and an α-adrenoceptor antagonist. It induces vasodilation more prominently in extracerebral arteries than in cerebral arteries. In high concentrations, it appears to possess α-adrenergic blocking action (Harioka, Hatano, Mori, & Toda, 1984).
Application in Controlled Hypotension
Trimethaphan has been used to induce controlled hypotension in cases of uncontrolled hemorrhage. By lowering arterial pressure and preventing excessive vasoconstriction, it aids in managing severe bleeding (Hopkins, Fratianne, Abrams, & Simeone, 1967).
Propiedades
Número CAS |
7187-66-8 |
|---|---|
Nombre del producto |
Trimethaphan |
Fórmula molecular |
C32H40N2O5S2 |
Peso molecular |
596.801 |
Nombre IUPAC |
3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one |
InChI |
InChI=1S/C22H25N2OS/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16H2/q+1 |
Clave InChI |
HALWUDBBYKMYPW-JAGIHPHKSA-M |
SMILES |
C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NU 2222; NU2222; NU-2222; Ro 2-2222; Ro-2-2222; Ro2-2222; Ro 22222; Ro-22222; Ro22222; Trimethaphan; Trimetaphan camsilate; trade name Arfonad. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)
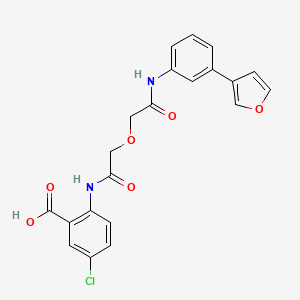
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)
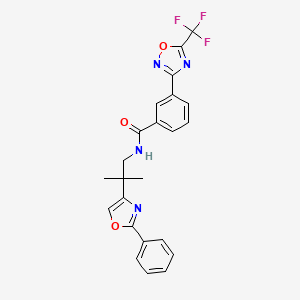
![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B611410.png)
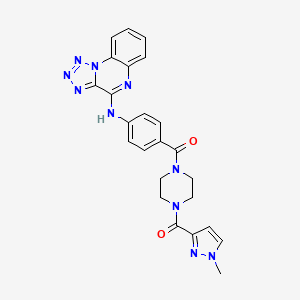
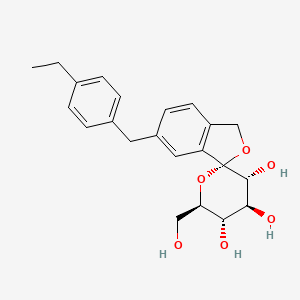
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)
